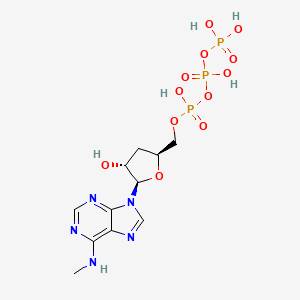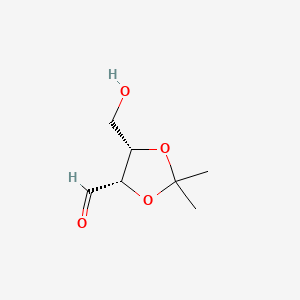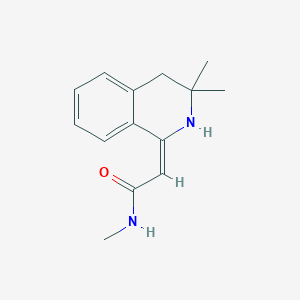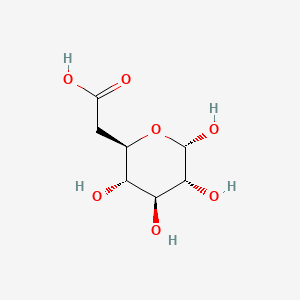![molecular formula C16H17N3O4 B1228916 N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B1228916.png)
N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide is a complex organic compound that belongs to the class of benzopyrano-pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyrano core fused with a pyrazole ring, which is further substituted with a methoxypropyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide typically involves the following steps:
Preparation of the Benzopyrano Core: The benzopyrano core can be synthesized from 4-hydroxycoumarin or 3-chromonecarboxylic acid derivatives.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate coupling agents.
Substitution with Methoxypropyl Group: The methoxypropyl group is introduced via alkylation reactions using methoxypropyl halides under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like lactate dehydrogenase by binding to their active sites and disrupting their normal function . This inhibition can lead to the disruption of metabolic pathways in pathogens, making it a potential candidate for anti-malarial drugs .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-methoxypropyl)-2-(4-oxo-1-1benzopyrano[4,3-c]pyrazolyl)acetamide is unique due to its specific structural features, such as the combination of a benzopyrano core with a pyrazole ring and the presence of both methoxypropyl and acetamide groups. These structural elements contribute to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H17N3O4/c1-22-8-4-7-17-14(20)10-19-15-11-5-2-3-6-13(11)23-16(21)12(15)9-18-19/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,17,20) |
InChI Key |
MSMKEGTZPLDCOY-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CN1C2=C(C=N1)C(=O)OC3=CC=CC=C32 |
Canonical SMILES |
COCCCNC(=O)CN1C2=C(C=N1)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)

![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)









